molecular formula C12H25N5O3 B12108720 Isoleucylarginine

Isoleucylarginine

Cat. No.: B12108720
M. Wt: 287.36 g/mol
InChI Key: HYXQKVOADYPQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoleucylarginine can be synthesized through peptide synthesis methods, where isoleucine and arginine are coupled using peptide bond formation techniques. The reaction typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of arginine under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Isoleucylarginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Isoleucylarginine has a wide range of applications in scientific research:

Mechanism of Action

Isoleucylarginine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoleucylarginine is unique due to its specific combination of isoleucine and arginine, which provides distinct structural and functional properties. Its potent ACE inhibitory activity and stability make it a valuable compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C12H25N5O3

Molecular Weight

287.36 g/mol

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)

InChI Key

HYXQKVOADYPQEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

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